molecular formula C35H37N6O11P B565231 Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester CAS No. 105975-49-3

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester

Cat. No.: B565231
CAS No.: 105975-49-3
M. Wt: 748.686
InChI Key: GJQNYHXDWRTOCW-YTTGMZPUSA-N
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Description

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is a complex organic compound primarily used in proteomics research. It is known for its role in the synthesis of phosphorylated L-arginine derivatives, which are significant in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester involves multiple steps The process typically starts with the protection of the amino group of L-arginine using a carbobenzyloxy (Cbz) groupThe final step involves esterification with benzyl alcohol .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected L-arginine derivatives, which can be further utilized in biochemical studies .

Scientific Research Applications

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is extensively used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects through the phosphorylation of L-arginine residues in proteins. This modification plays a crucial role in regulating protein function and signaling pathways. The molecular targets include various enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-lysine Benzyl Ester
  • Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-ornithine Benzyl Ester

Uniqueness

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is unique due to its specific structure, which allows for selective phosphorylation of L-arginine residues. This specificity makes it a valuable tool in studying arginine phosphorylation and its role in cellular processes .

Biological Activity

Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester (CAS Number 105975-49-3) is a phospho-containing derivative of L-arginine, which has garnered attention in biochemical research due to its potential applications in various biological processes. This compound exhibits significant biological activity, particularly in the modulation of nitric oxide synthesis and vascular function.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes both a carbobenzyloxy group and two nitrobenzyl moieties attached to the arginine backbone. This unique arrangement contributes to its biological functionality. The molecular formula is C₁₈H₁₈N₄O₅P, and its structure can be represented as follows:

Structure C18H18N4O5P\text{Structure }\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{5}\text{P}

Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester acts primarily through its interaction with nitric oxide synthase (NOS) pathways. It has been observed to inhibit NOS activity, leading to decreased production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes.

Key Mechanisms:

  • Inhibition of Nitric Oxide Synthase : This compound irreversibly inhibits NOS, thereby affecting vascular tone and endothelial function .
  • Endothelial Function Modulation : By altering NO levels, it impacts endothelial-dependent vasodilation and may contribute to vascular pathologies .

In Vitro Studies

In vitro studies have demonstrated that Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester exhibits potent inhibitory effects on endothelial cells. For instance, it has been shown to significantly reduce NO production in cultured endothelial cells, leading to impaired relaxation responses in blood vessels.

StudyFindings
Demonstrated irreversible inhibition of NOS with subsequent vasoconstriction effects.
Highlighted the compound's role in modulating endothelial function through NO pathways.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound on vascular health. Notably, studies indicate that administration leads to increased blood pressure due to decreased NO availability.

StudyAnimal ModelFindings
Rat modelIncreased blood pressure and reduced vascular relaxation responses were observed following treatment.
Mouse modelIndicated significant alterations in vascular reactivity, supporting the role of NO in maintaining vascular tone.

Case Studies

  • Case Study on Vascular Reactivity : A study involving hypertensive rat models demonstrated that treatment with Nα-Carbobenzyloxy-Nω-bis-p-nitrobenzylphospho-L-arginine benzyl ester resulted in marked increases in systolic blood pressure compared to controls, confirming its role as a potent NOS inhibitor.
  • Case Study on Endothelial Dysfunction : In a controlled experiment with diabetic mice, administration of the compound exacerbated endothelial dysfunction, evidenced by reduced acetylcholine-induced vasodilation.

Properties

IUPAC Name

benzyl (2S)-5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N6O11P/c36-34(39-53(48,51-24-28-13-17-30(18-14-28)40(44)45)52-25-29-15-19-31(20-16-29)41(46)47)37-21-7-12-32(33(42)49-22-26-8-3-1-4-9-26)38-35(43)50-23-27-10-5-2-6-11-27/h1-6,8-11,13-20,32H,7,12,21-25H2,(H,38,43)(H3,36,37,39,48)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQNYHXDWRTOCW-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N6O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675552
Record name Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105975-49-3
Record name Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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